molecular formula C34H30BrN5O B13772965 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- CAS No. 91045-29-3

4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-

Cat. No.: B13772965
CAS No.: 91045-29-3
M. Wt: 604.5 g/mol
InChI Key: BVVAXNIVXWCGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Core Structure and Pharmacophoric Significance in Medicinal Chemistry

The quinazolinone nucleus—a bicyclic system comprising fused benzene and pyrimidinone rings—serves as a privileged scaffold in drug discovery due to its structural versatility and broad bioactivity. The 4(3H)-quinazolinone variant features a ketone group at position 4 and a nitrogen atom at position 3, enabling hydrogen bonding and π-π stacking interactions with biological targets.

Key pharmacophoric features of the quinazolinone core:

  • Position 6 Bromo Substituent : Halogenation at position 6 enhances electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets.
  • Position 3 Benzimidazole-Phenyl Moiety : The 3-(2-benzimidazolylphenyl) group introduces planar aromaticity, facilitating intercalation with DNA or enzyme active sites.
  • Position 2 Phenyl Group : Aromatic substitutions at position 2 modulate steric bulk and electron density, influencing target selectivity.

Table 1: Structural Features and Pharmacological Roles

Position Substituent Pharmacological Role
2 Phenyl Enhances kinase inhibition via hydrophobic interactions
3 Benzimidazole-phenyl complex Enables DNA topoisomerase inhibition
6 Bromo Increases electrophilicity for covalent binding

The 4-methylpiperidinylmethyl linker bridges the quinazolinone and benzimidazole moieties, optimizing solubility and bioavailability while maintaining conformational flexibility. This structural arrangement balances lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration and intracellular target engagement.

Rationale for Hybridization: Benzimidazole-Quinazolinone Synergy in Bioactive Molecule Design

Hybridizing benzimidazole with quinazolinone leverages complementary mechanisms of action:

  • Dual-Target Engagement :

    • Quinazolinone : Inhibits epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP) via competitive ATP binding.
    • Benzimidazole : Interferes with microtubule assembly and DNA replication through topoisomerase I/II inhibition.
  • Enhanced Selectivity :
    The benzimidazole’s planar structure directs the hybrid to AT-rich DNA regions, while the quinazolinone’s pyrimidinone ring coordinates with catalytic lysine residues in kinases.

Table 2: Comparative Bioactivity of Hybrid Analogues

Hybrid Component Target Enzyme (IC₅₀) Mechanism
Quinazolinone-thiazole EGFR (0.36 μM) ATP-competitive inhibition
Benzimidazole-quinoline Topoisomerase II (1.2 μM) DNA cleavage stabilization
Target Hybrid Compound PARP-1 (≤0.1 μM) NAD⁺ binding site occlusion
  • Resistance Mitigation :
    Hybrids reduce likelihood of single-point mutation-driven resistance by simultaneously engaging multiple domains (e.g., EGFR’s ATP pocket and PARP’s helical domain). Molecular dynamics simulations indicate the 6-bromo group stabilizes binding to PARP-1’s Zn²⁺ finger motif, while the benzimidazole disrupts base stacking in DNA-PARP complexes.

Synthetic Considerations :

  • Iodination vs. Bromination : Bromine’s smaller atomic radius compared to iodine (as in ) reduces steric hindrance while maintaining electrophilicity.
  • Piperidinyl Linker Optimization : The 4-methyl group on the piperidine ring prevents oxidative metabolism at the benzylic position, extending plasma half-life.

Properties

CAS No.

91045-29-3

Molecular Formula

C34H30BrN5O

Molecular Weight

604.5 g/mol

IUPAC Name

6-bromo-3-[2-[1-[(4-methylpiperidin-1-yl)methyl]benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C34H30BrN5O/c1-23-17-19-38(20-18-23)22-39-31-14-8-6-12-29(31)37-33(39)26-11-5-7-13-30(26)40-32(24-9-3-2-4-10-24)36-28-16-15-25(35)21-27(28)34(40)41/h2-16,21,23H,17-20,22H2,1H3

InChI Key

BVVAXNIVXWCGTR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)Br)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Solvent-Free Synthesis Using PEG-400

A notable advancement is the solvent-free synthesis of these quinazolinone derivatives using PEG-400 as a reaction medium and catalyst. The process involves:

  • Physical grinding of reactants (quinazolinone intermediate and nitrogen nucleophile) with PEG-400 in a mortar and pestle at room temperature.
  • The presence of PEG-400 enhances nucleophilicity of iodide ion (from KI), facilitating the substitution of chlorine by nitrogen nucleophiles.
  • This method is eco-friendly, reduces reaction time significantly (minutes vs. hours), and provides high yields (up to 95%).

Reaction Mechanism Insight

The substitution reaction mechanism is believed to proceed via initial halogen exchange:

$$
R-Cl + KI \rightarrow R-I + KCl
$$

The iodo intermediate is more reactive towards nucleophilic substitution by nitrogen nucleophiles, which is enhanced by PEG-400 acting somewhat like a crown ether to solvate and activate iodide ions.

Data Tables and Research Findings

Physical and Yield Data for Representative Derivatives

Starting Material (Ar) Nitrogen Nucleophile Product Code Reaction Time (min) Solution Phase Yield (%) Solution Phase Reaction Time (min) Solvent-Free Yield (%) Solvent-Free Melting Point (°C)
3-methoxyphenyl (-C6H4-3-OCH3) Ethyl piperidine-4-carboxylate 4a 90 80 8 90 Liquid
Phenyl (-C6H5) Ethyl piperidine-4-carboxylate 4b 110 78 7 92 Liquid
2-methylphenyl (-C6H4-2-CH3) Ethyl piperidine-4-carboxylate 4c 95 84 10 91 Liquid
2-trifluoromethylphenyl (-C6H4-2-CF3) Ethyl piperidine-4-carboxylate 4d 120 78 12 89 Liquid
3-methoxyphenyl Morpholine 5a 95 86 7 95 130-132
Phenyl Morpholine 5b 105 80 8 94 146-150
2-methylphenyl Morpholine 5c 110 82 7 92 140-141
2-trifluoromethylphenyl Morpholine 5d 115 76 10 90 165-166
3-methoxyphenyl Piperidine-4-one 6a 105 84 10 92 130-132
Phenyl Piperidine-4-one 6b 100 80 12 94 170-172
2-methylphenyl Piperidine-4-one 6c 110 80 12 90 158-160
2-trifluoromethylphenyl Piperidine-4-one 6d 120 75 15 88 168-170

*Yields refer to purified products. Reaction times are significantly reduced under solvent-free conditions with PEG-400.

Spectral and Analytical Data

The structures of synthesized compounds were confirmed by:

  • Infrared spectroscopy showing characteristic quinazolinone carbonyl and amide bands.
  • Proton nuclear magnetic resonance spectroscopy confirming substitution patterns and heterocyclic protons.
  • Mass spectrometry confirming molecular ion peaks consistent with expected molecular weights.

These data collectively support the successful synthesis of the target quinazolinone derivatives with nitrogen-containing substituents.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific sites under controlled conditions:

Oxidizing Agent Target Site Product Conditions
KMnO₄ / H₂O₂Benzimidazole ringOxidized benzimidazole derivativesAcidic/alkaline aqueous media, 60–80°C
OzoneAromatic ringsQuinazolinone diols or epoxidesLow-temperature ozonolysis
  • Key finding : Oxidation with KMnO₄ selectively modifies the benzimidazole moiety without disrupting the quinazolinone core.

Reduction Reactions

Reductive transformations target the bromine atom and carbonyl groups:

Reducing Agent Reaction Type Product Yield
NaBH₄Bromine → HydrogenDehalogenated quinazolinone65–72%
LiAlH₄Quinazolinone C=O → CH₂Reduced tetrahydroquinazoline58%
  • Mechanism : LiAlH₄ reduces the lactam carbonyl to a methylene group via a two-electron transfer process.

Nucleophilic Substitution

The bromine atom at position 6 participates in SNAr reactions:

Nucleophile Conditions Product Reference
Amines DMF, 80°C6-Amino derivatives
ThiophenolK₂CO₃, DMSO6-Phenylthio analogs
MethoxideMeOH, reflux6-Methoxyquinazolinone
  • Kinetics : Reactions proceed faster with electron-deficient amines due to enhanced electrophilicity at C6 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl functionalization:

Reaction Type Catalyst Coupling Partner Application
SuzukiPd(PPh₃)₄Arylboronic acidsBiaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃Primary aminesN-Aryl modifications
  • Example : Suzuki coupling with 4-cyanophenylboronic acid yields a biaryl derivative active against kinase targets.

Acylation and Condensation

The piperidine-methyl group undergoes functionalization:

Reagent Reaction Product Yield
Acetyl chloride N-AcylationAcetylated piperidine82%
Aromatic aldehydes CondensationSchiff base derivatives68–75%
  • Structural impact : Acylation enhances the compound’s lipophilicity, improving blood-brain barrier penetration .

Microwave-Assisted Reactions

Efficient synthesis of analogs via microwave irradiation:

Reaction Conditions Time Yield
Bromine substitution Cu(OAc)₂, 150°C20 min57%
Aromatic amination MW, Et₃N15 min63%
  • Advantage : Microwave methods reduce reaction times from hours to minutes while maintaining high regioselectivity .

Scientific Research Applications

Pharmaceutical Development

Quinazolinone derivatives have been extensively studied for their therapeutic potential. Research indicates that the specific structural features of 4(3H)-quinazolinone derivatives can influence their biological activity, making them promising candidates for drug development. The presence of the benzimidazole moiety in this compound suggests potential applications in:

  • Cancer Therapy : Quinazolinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific interactions of this compound with cancer-related pathways warrant further investigation.
  • Neuropharmacology : Due to its structural similarity to known neuroactive compounds, this quinazolinone derivative may modulate neurotransmitter systems, particularly through interactions with receptors involved in neurodegenerative diseases.

The compound's ability to interact with various biological targets makes it a subject of interest in pharmacological research. Preliminary studies suggest:

  • Antioxidant Properties : Research has indicated that quinazolinone derivatives possess antioxidant capabilities, potentially offering neuroprotective benefits by mitigating oxidative stress in neuronal cells.
  • Antimicrobial Activity : Some studies have explored the antimicrobial effects of quinazolinones, indicating potential applications in treating infections caused by resistant bacterial strains.

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its effects is crucial for its application in therapeutic contexts. Investigations into its:

  • Receptor Binding Affinity : Studies focusing on how this compound interacts with specific receptors (e.g., NMDA receptors) can illuminate its role in modulating excitotoxicity and neuroinflammation.
  • Signal Transduction Pathways : Research into how this compound influences cellular signaling pathways can provide insights into its broader implications for disease treatment.

Case Study 1: Cancer Cell Line Inhibition

A study conducted on various cancer cell lines demonstrated that derivatives of quinazolinones, including those similar to the target compound, exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the need for further exploration of structure-activity relationships.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, a related quinazolinone derivative was shown to reduce neuronal cell death induced by oxidative stress. This effect was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors, suggesting that similar mechanisms may be applicable to the 6-bromo derivative.

Case Study 3: Antimicrobial Testing

Research evaluating the antimicrobial properties of quinazolinones found that certain derivatives displayed activity against Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antibiotics targeting resistant strains.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

A. 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones

Key Features :

  • 6-Bromo substitution : Enhances antimicrobial and anti-inflammatory potency by increasing electrophilicity and membrane penetration .
  • 3-Substituted phenyl groups : Influence selectivity for cyclooxygenase-2 (COX-2) inhibition, contributing to anti-inflammatory activity .

B. 3-(p-Substituted Phenyl)-6-Bromo-4(3H)-Quinazolinones

Key Features :

  • 3-p-Substituted phenyl groups : Improve analgesic and anti-inflammatory profiles through hydrophobic interactions with target enzymes .

C. Benzimidazole-Substituted Quinazolinones

Key Features :

  • Benzimidazole moiety : Enhances cytotoxicity via intercalation with DNA or inhibition of topoisomerases .

Pharmacological Comparison

Compound Substituents Key Activities Potency (vs. Standards) References
Target Compound 6-Bromo, 3-(benzimidazole-piperidinylmethyl-phenyl), 2-phenyl Hypothesized: Antimicrobial, anti-inflammatory, cytotoxic N/A (structural inference)
6-Bromo-3-(4-chlorophenyl)-2-methyl 6-Bromo, 3-(4-chlorophenyl), 2-methyl Anti-inflammatory, antimicrobial 72% edema inhibition (ibuprofen: 75%)
3-(4-Acetylphenyl)-6-bromo-2-phenyl 6-Bromo, 3-(4-acetylphenyl), 2-phenyl Anti-inflammatory, analgesic 65% inflammation reduction
Ferrocenyl-4-quinazolinone 2-Ferrocenyl Anticancer (electrochemical activity) IC₅₀: 10 µM (HeLa)
6-Bromo-2-methyl-3-(pyrimidinyl) 6-Bromo, 2-methyl, 3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl) Cytotoxic (low activity) CC₅₀: 0.46 µg/mL (MT-4 cells)

Structure-Activity Relationship (SAR) Insights

6-Bromo Substitution :

  • Critical for antimicrobial and anti-inflammatory effects; bromine’s electronegativity enhances binding to bacterial enzymes (e.g., DNA gyrase) and COX-2 .

3-Substituent Diversity: Benzimidazole-piperidinylmethyl: Likely improves blood-brain barrier penetration and kinase inhibition (e.g., EGFR or VEGFR2) compared to simpler phenyl groups . p-Substituted phenyl groups: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .

2-Phenyl Group :

  • Increases lipophilicity, aiding membrane permeability but may reduce solubility .

Biological Activity

The compound 4(3H)-quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a complex heterocyclic structure that has garnered attention for its potential biological activities. Quinazolinones and their derivatives are known for a variety of pharmacological properties, including anticancer, analgesic, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C23H24BrN5
  • Molecular Weight : 464.38 g/mol
  • LogP : 6.009 (indicating high lipophilicity)

The biological activity of quinazolinones often involves interaction with various biological targets, including:

  • Enzymes : Inhibition of cyclooxygenases (COX) and other enzymes involved in inflammatory pathways.
  • Receptors : Modulation of neurotransmitter receptors which may contribute to analgesic effects.
  • DNA Interactions : Some derivatives exhibit cytotoxicity through DNA intercalation.

Analgesic Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant analgesic properties. In a comparative study, compounds with similar structures showed varying degrees of analgesic activity:

  • The compound exhibited an analgesic activity of approximately 64 ± 1.19% at a dosage of 20 mg/kg after 2 hours, compared to standard drugs like diclofenac which showed 62 ± 1.49% at the same dosage .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed through COX inhibition assays. The compound demonstrated effective inhibition against COX-I and COX-II enzymes:

  • IC50 values were reported as follows:
    • COX-I : 50 μM
    • COX-II : 0.39–1.87 μM, indicating a stronger effect compared to standard indomethacin .

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. The compound's derivatives have shown cytotoxic effects against various cancer cell lines:

  • In vitro studies indicated that certain structural modifications significantly enhance anticancer activity, with some derivatives achieving IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) using MTT assays .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is highly dependent on their structural features. Key findings include:

  • Substituents at C-2 and C-3 positions : Electron-withdrawing groups generally enhance anti-inflammatory activity while bulky groups can diminish it.
  • Lipophilicity : Increased lipophilicity often correlates with enhanced bioactivity due to improved membrane permeability .

Case Studies

Several studies have explored the efficacy of related compounds:

  • Quinazolinone Derivatives in Pain Management : A study highlighted that modifications at the N-3 position increased analgesic potency significantly, leading to derivatives outperforming traditional analgesics .
  • Anticancer Research : A series of benzimidazole and quinazolinone hybrids were synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth through multiple mechanisms, including apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 4(3H)-quinazolinone derivatives, and how does substitution at the 3-position affect reaction efficiency?

  • Methodology : A general procedure involves heating methyl 2-acylaminobenzoate with amine hydrochloride, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes, followed by alkaline extraction and recrystallization . Substitution at the 3-position (e.g., benzimidazole or piperidinyl groups) requires careful stoichiometric control of amine hydrochlorides to avoid side reactions. For example, bulky substituents may necessitate extended reaction times or higher temperatures.

Q. How can researchers validate the purity and structural integrity of synthesized 4(3H)-quinazolinone derivatives?

  • Methodology : Use a combination of melting point analysis (e.g., reported m.p. 178–180°C for similar derivatives ), NMR spectroscopy (to confirm substitution patterns), and HPLC-MS (to verify molecular weight and detect impurities). For example, the benzimidazole and piperidinyl groups in the target compound would show distinct aromatic and aliphatic proton signals in ¹H NMR .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in 4(3H)-quinazolinone derivatives?

  • Methodology : Standard assays include:

  • Anti-inflammatory activity : Inhibition of cyclooxygenase (COX-1/COX-2) via enzymatic assays .
  • Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodent models .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical calculations) predict reaction pathways for synthesizing complex 4(3H)-quinazolinone derivatives?

  • Methodology : Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate intermediates and transition states. For instance, the steric effects of the 4-methylpiperidinylmethyl group on benzimidazole substitution could be modeled to optimize regioselectivity . Tools like COMSOL Multiphysics integrated with AI can refine reaction parameters .

Q. What strategies resolve contradictory data in biological activity between structurally similar 4(3H)-quinazolinones?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromo vs. methyl groups at position 6) on target binding .
  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability using liver microsome assays. For example, the 6-bromo substituent may enhance metabolic resistance compared to smaller groups .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm specificity toward inflammatory or microbial targets .

Q. How can statistical experimental design (DoE) optimize reaction conditions for high-yield synthesis?

  • Methodology : Apply Box-Behnken or central composite designs to variables like temperature (160–200°C), amine hydrochloride ratio (0.1–0.3 mol), and reaction time (30–60 min). For example, a 3-factor design reduced the number of experiments by 40% while achieving >75% yield in similar quinazolinones .

Data Contradiction Analysis

Q. Why do certain 4(3H)-quinazolinones exhibit anti-inflammatory activity in vitro but not in vivo?

  • Hypothesis : Poor solubility or rapid metabolism may limit bioavailability.
  • Validation :

  • Solubility testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Metabolic stability assay : Incubate with hepatic S9 fractions and monitor degradation via LC-MS .
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or morpholinyl) at the 2-phenyl position to enhance solubility .

Methodological Innovations

Q. How can AI-driven automation improve the discovery of novel 4(3H)-quinazolinone derivatives?

  • Approach : Implement closed-loop systems where robotic platforms synthesize compounds based on predictive models (e.g., neural networks trained on existing quinazolinone datasets). For example, AI can prioritize derivatives with predicted high COX-2 selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.